molecular formula C10H16ClFN4 B11803890 (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Katalognummer: B11803890
Molekulargewicht: 246.71 g/mol
InChI-Schlüssel: HUOAWUNUCHAMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring substituted with a fluoropyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. This makes it a candidate for drug development in various therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its synthesis and applications are optimized for large-scale production to meet market demands .

Wirkmechanismus

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Eigenschaften

Molekularformel

C10H16ClFN4

Molekulargewicht

246.71 g/mol

IUPAC-Name

[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15FN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H

InChI-Schlüssel

HUOAWUNUCHAMHU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)C2=NC=C(C=N2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.